2-Amino-3-bromo-4,5-difluorobenzoic acid
Description
2-Amino-3-bromo-4,5-difluorobenzoic acid is a chemical compound with the molecular formula C7H4BrF2NO2. It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and difluoro substituents on the benzene ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-amino-3-bromo-4,5-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-4-5(10)3(9)1-2(6(4)11)7(12)13/h1H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDJJALSHPJSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-4,5-difluorobenzoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as bromine, fluorine sources, and ammonia under controlled temperatures and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The process includes steps like bromination, fluorination, and amination, followed by purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-4,5-difluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and difluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Amino-3-bromo-4,5-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-4,5-difluorobenzoic acid involves its interaction with specific molecular targets,
Biological Activity
2-Amino-3-bromo-4,5-difluorobenzoic acid (CAS No. 874831-41-1) is an aromatic compound with significant potential in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C7H4BrF2NO2
- Molecular Weight : 236.01 g/mol
- Functional Groups : Amino (-NH2), bromo (-Br), and difluoro (-F) substituents.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : Studies have evaluated its effects on adenocarcinoma cells, demonstrating significant inhibition of cell proliferation.
- Mechanism : The anticancer activity appears to involve cell cycle arrest and induction of apoptosis in cancer cells at concentrations below 20 µg/L .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against Vibrio fischeri. The compound exhibited a notable reduction in bioluminescence, indicating potential antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, suggesting its utility as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Efficacy
In a recent investigation involving human cancer cell lines, this compound was found to reduce cell viability significantly. The IC50 values varied across different cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 0.126 |
| A549 (Lung) | 0.200 |
| HeLa (Cervical) | 0.150 |
These results indicate a promising therapeutic index for further development in cancer treatment .
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. In animal models, acute toxicity studies indicated that the compound has a relatively high LD50 value compared to other fluorinated compounds, suggesting a favorable safety margin for potential therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
